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Compound of Interest

Compound Name: 1H-Perfluorooct-1-ene

CAS No.: 1516885-18-9

Cat. No.: B12329774

Get Quote

Executive Summary
In the landscape of highly fluorinated substances, 1H-Perfluorooct-1-ene (CAS: 7621-51-4)

occupies a unique and highly valuable niche. Unlike fully saturated perfluoroalkyl substances

(PFAS) or the more commonly referenced 1H,1H,2H-perfluorooctene, this specific fluoroalkene

possesses a single vinylic proton on a terminal double bond. As Application Scientists and

researchers, understanding the causality behind its physicochemical behavior is critical. The

extreme electron-withdrawing nature of its perfluoroalkyl tail fundamentally alters the electron

density of the alkene, shifting its reactivity profile from standard electrophilic addition to

nucleophilic susceptibility. This whitepaper provides an authoritative, self-validating guide to the

structural properties, synthesis protocols, and application workflows of 1H-perfluorooct-1-ene
in drug development and advanced materials.

Chemical Identity and Structural Nuance
The structural identity of 1H-perfluorooct-1-ene is defined by a 15-fluorine perfluorinated

backbone terminating in a double bond that retains exactly one hydrogen atom (CHF=CF–

C₆F₁₃). This asymmetry is the core driver of its unique dipole moment and reactivity.
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According to the [1] and verified chemical catalogs[2], the fundamental properties of the

molecule are summarized below:

Table 1: Physicochemical Properties of 1H-Perfluorooct-
1-ene

Property Value

IUPAC Name
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-

1-ene

CAS Registry Number 7621-51-4

Molecular Formula C₈HF₁₅

Molecular Weight 382.07 g/mol

Boiling Point 95 – 98 °C

SMILES
FC=C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)

(F)C(F)(F)F

InChIKey IBDDYNPOMOFBDI-UHFFFAOYSA-N

Synthesis and Manufacturing Protocols
The synthesis of highly pure 1H-perfluorooct-1-ene requires precise control over elimination

reactions to prevent unwanted isomerization. The industry standard relies on the

dehalogenation of a saturated precursor.

Protocol 1: Synthesis via Zinc-Mediated Dehalogenation
Causality Check: The use of activated zinc dust in an aprotic solvent (e.g., anhydrous diethyl

ether) facilitates a concerted anti-elimination of vicinal halogens (such as bromine or chlorine).

This concerted mechanism is critical; it prevents the formation of carbocation intermediates that

would otherwise lead to double-bond migration along the fluorinated chain.

Step-by-Step Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/1843095
http://fluorine1.ru/catalog/catalog.xlsx
https://www.benchchem.com/product/b12329774/docs?utm_src=pdf-body#1h-perfluorooct-1-ene-a-comprehensive-guide-to-structure-reactivity-and-applications
https://www.benchchem.com/product/b12329774/docs?utm_src=pdf-body#1h-perfluorooct-1-ene-a-comprehensive-guide-to-structure-reactivity-and-applications
https://www.benchchem.com/product/b12329774/docs?utm_src=pdf-body#1h-perfluorooct-1-ene-a-comprehensive-guide-to-structure-reactivity-and-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12329774?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Equip a dry 500 mL three-neck round-bottom flask with a reflux condenser, an

argon inlet, and a magnetic stirrer to maintain an inert, moisture-free atmosphere.

Reagent Loading: Suspend activated zinc dust (0.15 mol) in 150 mL of anhydrous diethyl

ether.

Precursor Addition: Slowly add 1,2-dibromo-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-

pentadecafluorooctane (0.10 mol) dropwise over 30 minutes. The dropwise addition controls

the exothermic nature of the metal-insertion step.

Reaction Maturation: Heat the mixture to a gentle reflux (approx. 35 °C) for 4 hours. Monitor

the disappearance of the precursor via ¹⁹F NMR.

Work-up and Isolation: Cool the reaction to room temperature. Filter the unreacted zinc and

precipitated zinc bromide salts through a tightly packed Celite pad.

Purification: Subject the filtrate to fractional distillation. Collect the fraction boiling at 95–98

°C to isolate the target 1H-perfluorooct-1-ene (Yield: >85%).

1,2-Dibromo-1H-perfluorooctane
(Precursor)

Zn Dust / Et2O
(Dehalogenation)

 Heat/Reflux 1H-Perfluorooct-1-ene
(CAS 7621-51-4)

 -ZnBr2 Fractional Distillation
(Purification)

 Yield >85%
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Fig 1. Zinc-mediated dehalogenation workflow for 1H-perfluorooct-1-ene synthesis.

Reactivity & Applications in Drug Development and
Materials
Because the 15 fluorine atoms drastically lower the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the terminal alkene

acts as a potent electrophile. This makes it an ideal building block for synthesizing

lipophilic/fluorophilic tags in medicinal chemistry and specialized fluorosurfactants[3].

Protocol 2: Free-Radical Thiol-Ene Functionalization for
Surfactant Precursors

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12329774/docs?utm_src=pdf-body#1h-perfluorooct-1-ene-a-comprehensive-guide-to-structure-reactivity-and-applications
https://www.benchchem.com/product/b12329774/docs?utm_src=pdf-body-img#1h-perfluorooct-1-ene-a-comprehensive-guide-to-structure-reactivity-and-applications
https://www.benchchem.com/product/b12329774/docs?utm_src=pdf-body#1h-perfluorooct-1-ene-a-comprehensive-guide-to-structure-reactivity-and-applications
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Fluorinated_Surfactants_from_Perfluorohept_3_ene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12329774?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality Check: Standard electrophilic addition (e.g., Markovnikov hydration) is sluggish on

perfluoroalkenes. Instead, a free-radical mechanism using AIBN initiates an anti-Markovnikov

addition of thiols. The resulting radical intermediate is highly stabilized by the adjacent

fluorinated carbons, driving strict regioselectivity.

Step-by-Step Methodology:

Initiation: In a heavy-walled Schlenk tube, dissolve 1H-perfluorooct-1-ene (10 mmol) and

cysteamine hydrochloride (12 mmol) in anhydrous methanol (20 mL). Add AIBN (0.5 mmol)

as the thermal radical initiator.

Degassing: Perform three rigorous freeze-pump-thaw cycles. Self-validating step: Oxygen

acts as a potent radical scavenger; failure to degas will result in near-zero yield.

Propagation: Seal the tube and heat to 65 °C for 12 hours.

Quenching & Extraction: Cool to room temperature, neutralize the hydrochloride salt with

saturated aqueous NaHCO₃, and extract the amine-terminated perfluoro-intermediate with

diethyl ether.

Validation: Confirm the loss of the vinylic fluorine and proton signals via ¹⁹F and ¹H NMR

spectroscopy. This intermediate can now be quaternized to form a cationic

fluorosurfactant[3].
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Fig 2. Mechanistic pathways for 1H-perfluorooct-1-ene functionalization and polymerization.

Toxicology and Environmental Fate (PFAS Context)
A critical distinction between 1H-perfluorooct-1-ene and legacy PFAS (like PFOA or PFOS)

lies in its environmental persistence. While fully saturated perfluoroalkyl chains are notoriously

recalcitrant to degradation, the terminal double bond in 1H-perfluorooct-1-ene provides a

reactive site for atmospheric breakdown.

According to peer-reviewed kinetic studies published in The Journal of Physical Chemistry A[4],

the primary degradation pathway for perfluorinated alkenes in the troposphere is the addition of

hydroxyl (OH) radicals to the C=C bond. This reaction significantly reduces the atmospheric

lifetime of fluoroalkenes—often to a matter of days—compared to the centuries-long

persistence of saturated PFAS[4]. Consequently, incorporating 1H-perfluorooct-1-ene as a

degradable synthon is a major focus for next-generation, environmentally responsible

fluoropolymer design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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